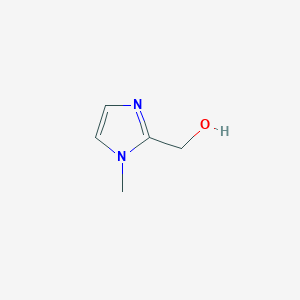

(1-Methyl-1H-imidazol-2-yl)methanol

Übersicht

Beschreibung

(1-Methyl-1H-imidazol-2-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by a methyl group attached to the nitrogen at position 1 and a hydroxymethyl group at position 2. It is used as an intermediate in various chemical reactions and has applications in multiple fields, including pharmaceuticals and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (1-Methyl-1H-imidazol-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole. Another method includes the Grignard reaction of 2-formyl-1-methyl-1H-imidazole with organometallic reagents . These reactions typically require controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials. Industrial processes may also incorporate purification steps, such as crystallization or distillation, to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: (1-Methyl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form corresponding carbonyl compounds or reduced to yield different alcohol derivatives .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields carbonyl compounds, while reduction produces various alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, (1-Methyl-1H-imidazol-2-yl)methanol is primarily utilized as an intermediate in the synthesis of more complex molecules. It participates in various organic reactions, including:

- Synthesis of Imidazole Derivatives : The compound is involved in the preparation of derivatives through reactions with aldehydes or ketones using lithium reagents or Grignard reagents .

- Coordination Chemistry : It has been used to form coordination complexes with metal ions, enhancing the properties of materials for applications such as catalysis and magnetocaloric effects .

| Reaction Type | Description |

|---|---|

| Synthesis of Derivatives | Reactions with aldehydes/ketones using lithium or Grignard reagents |

| Coordination Chemistry | Formation of complexes with metal ions for catalysis and material science |

Biology

The biological applications of this compound are under investigation, particularly regarding its potential antimicrobial and antifungal properties. Studies have shown that this compound may inhibit specific enzymes or interfere with cellular processes, making it a candidate for drug development .

Medicine

Research is ongoing to explore the pharmaceutical potential of this compound. Specific areas of interest include:

- Antimicrobial Activity : Preliminary studies suggest that it may possess significant activity against various pathogens, including bacteria and fungi.

- Drug Development : Its structural characteristics make it a promising scaffold for designing new therapeutic agents targeting diseases such as tuberculosis and leishmaniasis .

| Medical Application | Description |

|---|---|

| Antimicrobial Activity | Potential effectiveness against bacteria and fungi |

| Drug Development | Exploration as a scaffold for new therapeutic agents |

Industry

In industrial applications, this compound is used in:

- Production of Specialty Chemicals : It serves as a building block in the synthesis of various specialty chemicals.

- Material Science : The compound's coordination chemistry allows for the development of advanced materials with tailored properties for specific applications .

Case Study 1: Magnetocaloric Materials

Research conducted by Konieczny et al. (2022) demonstrated that this compound can be utilized to create high-spin ferromagnetic molecular clusters. These clusters exhibit significant magnetocaloric effects, which are valuable for applications in magnetic refrigeration technology. The study highlights the compound's role in enhancing material performance while utilizing abundant elements like manganese instead of rare earth metals .

Case Study 2: Antimicrobial Activity

A study published in Frontiers in Chemistry explored the antimicrobial properties of various imidazole derivatives, including this compound. The research indicated that certain derivatives exhibited potent activity against Leishmania donovani, suggesting potential use in treating leishmaniasis .

Wirkmechanismus

The mechanism of action of (1-Methyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact mechanism depends on the context in which the compound is used and the specific targets involved .

Vergleich Mit ähnlichen Verbindungen

2-Methylimidazole: Similar in structure but lacks the hydroxymethyl group.

1-Methylimidazole: Similar but without the hydroxymethyl group at position 2.

2-Hydroxymethylimidazole: Similar but without the methyl group at position 1.

Uniqueness: (1-Methyl-1H-imidazol-2-yl)methanol is unique due to the presence of both a methyl group at position 1 and a hydroxymethyl group at position 2. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .

Biologische Aktivität

(1-Methyl-1H-imidazol-2-yl)methanol, a compound with the molecular formula CHNO and a molecular weight of 112.132 g/mol, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, including antimicrobial, antiparasitic, and neuropharmacological effects, supported by diverse studies and findings.

The compound is characterized by its imidazole ring structure, which is known for its ability to interact with biological systems. It can form complexes with metal ions, enhancing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 112.132 g/mol |

| CAS Number | 17334-08-6 |

| Synonyms | 1-methylimidazole-2-methanol |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. A study evaluated the biological activity of metal complexes derived from this compound, demonstrating significant antimicrobial effects against various pathogens.

Key Findings:

- Metal Complexes : Zn(II), Ni(II), and Cu(II) complexes showed varying degrees of antimicrobial activity, with certain complexes exhibiting higher efficacy than standard antibiotics .

- Mechanism of Action : The imidazole ring facilitates interaction with microbial enzymes, disrupting their function and leading to cell death.

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. Research indicates that it may be effective against protozoan parasites such as Trypanosoma brucei and Giardia lamblia.

Research Highlights:

- In Vitro Studies : Compounds derived from this compound were screened for activity against T. brucei, showing promising results with IC values significantly lower than those of control drugs .

- Potential Applications : Given its efficacy against these parasites, further development could lead to new treatments for diseases like African sleeping sickness and giardiasis.

Neuropharmacological Activity

The neuropharmacological effects of this compound have also been explored, particularly regarding its sedative and anxiolytic properties.

Study Insights:

- Animal Models : Experiments conducted on mice demonstrated that derivatives of this compound exhibited significant anxiolytic effects in behavioral tests such as the elevated plus maze and open field test .

- Phytochemical Interactions : The presence of hydroxymethyl groups in the structure may contribute to its interaction with neurotransmitter systems, potentially modulating anxiety and sedation pathways.

Eigenschaften

IUPAC Name |

(1-methylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-7-3-2-6-5(7)4-8/h2-3,8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQDMLWGTVLQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341524 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17334-08-6 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-imidazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (1-Methyl-1H-imidazol-2-yl)methanol interesting for coordination chemistry?

A1: this compound stands out due to its ability to act as a versatile ligand, meaning it can bind to metal ions. It can act as either a bidentate ligand, using two of its nitrogen atoms to bind to a metal ion, or as a tridentate ligand, using all three nitrogen atoms. [, ] This flexibility allows it to form complexes with a variety of transition metals, leading to diverse structures and properties.

Q2: How does the coordination behavior of this compound differ from its methoxy derivative, (methoxy)-tris(1-methyl-1H-imidazol-2-yl)methane?

A2: While this compound readily forms both bidentate and tridentate complexes with iron(II), its methoxy derivative, (methoxy)-tris(1-methyl-1H-imidazol-2-yl)methane, appears to predominantly favor bidentate coordination. [] This difference likely arises from the change in the bridgehead functionality from an alcohol (-OH) to an ether (-OCH3).

Q3: Can this compound be used to synthesize larger metal complexes?

A3: Yes, research has shown that this compound can be used as a building block for larger metal cluster complexes. For instance, it readily reacts with Fe(BF4)2∙6H2O to form the chiral [Fe4O4]-cubane cluster, Fe4((mim)3CO)44. [] These clusters are of particular interest due to the redox-active nature of their [Fe4O4] core, potentially lending themselves to applications as electron shuttles.

Q4: Are there any structural insights into iron(II) and iron(III) complexes with this compound?

A4: Interestingly, the iron(II) complex, [Fe(C12H15N6P)2][FeCl4]·4CH4O, and the iron(III) complex, [Fe(C13H16N6O)2][FeCl4]2Cl, with this compound are isomorphous, meaning they share the same crystal structure despite the different oxidation states of the iron centers. [] This structural similarity provides a unique opportunity to compare the properties of iron(II) and iron(III) in similar coordination environments.

Q5: Are there any potential applications of this compound derivatives in organic synthesis?

A6: Yes, derivatives of this compound can serve as valuable synthetic intermediates. Studies demonstrate that these alcohols can be converted into carbonyl compounds via their corresponding quaternary salts. [] This ability makes them useful as masked carbonyl groups or synthons in organic synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.